molecular formula C16H24O B14164080 Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- CAS No. 4309-85-7

Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-

Katalognummer: B14164080
CAS-Nummer: 4309-85-7
Molekulargewicht: 232.36 g/mol
InChI-Schlüssel: JWULRVFCBKPMGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and the presence of consecutive quaternary centers, which make it an interesting subject for synthetic and mechanistic studies in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- can be efficiently achieved through a one-pot approach employing para-quinone methides. This method involves a 1,6-conjugate addition induced dearomatization reaction. The reaction proceeds smoothly under mild conditions and does not require the use of metals, making it an environmentally friendly process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above could be adapted for larger-scale production due to its high yield and mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the spirocyclic structure.

    Substitution: The compound can undergo substitution reactions, particularly at the quaternary centers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: It is used as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: Its stability and reactivity make it useful in the synthesis of complex organic molecules for various industrial applications.

Wirkmechanismus

The mechanism by which Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- exerts its effects involves its interaction with molecular targets through its quaternary centers. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved are typically related to the compound’s ability to undergo oxidation, reduction, and substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiro[2.5]octane derivatives: These compounds share the spirocyclic core but differ in their substituents.

    Para-quinone methides: These are often used as intermediates in the synthesis of spirocyclic compounds.

Uniqueness

Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)- is unique due to its consecutive quaternary centers and the mild, metal-free conditions required for its synthesis. This makes it a valuable compound for studying spirocyclic chemistry and developing environmentally friendly synthetic methods.

Eigenschaften

CAS-Nummer

4309-85-7

Molekularformel

C16H24O

Molekulargewicht

232.36 g/mol

IUPAC-Name

5,7-ditert-butylspiro[2.5]octa-4,7-dien-6-one

InChI

InChI=1S/C16H24O/c1-14(2,3)11-9-16(7-8-16)10-12(13(11)17)15(4,5)6/h9-10H,7-8H2,1-6H3

InChI-Schlüssel

JWULRVFCBKPMGC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC2(CC2)C=C(C1=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.